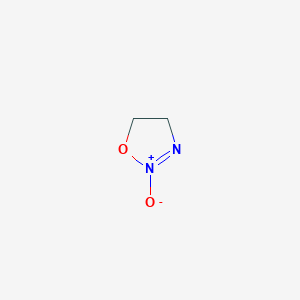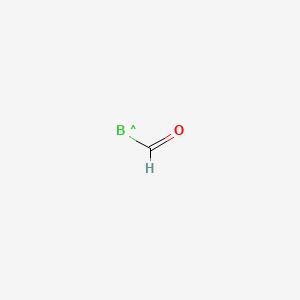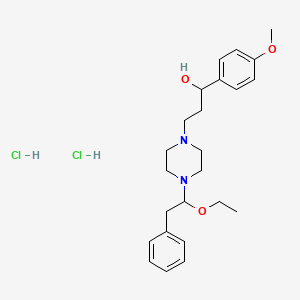![molecular formula C8H13NO4 B14680946 Ethyl oxo[(2-oxobutyl)amino]acetate CAS No. 33140-33-9](/img/structure/B14680946.png)
Ethyl oxo[(2-oxobutyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an ethyl ester group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the manufacture of various chemicals.
作用機序
The mechanism of action of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the oxo and amino groups.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Propyl acetate: Similar ester structure with a different alkyl chain.
Uniqueness
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is unique due to the presence of both oxo and amino groups, which confer distinct reactivity and potential applications compared to simpler esters like ethyl acetate or methyl butyrate. Its structure allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
33140-33-9 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
ethyl 2-oxo-2-(2-oxobutylamino)acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-6(10)5-9-7(11)8(12)13-4-2/h3-5H2,1-2H3,(H,9,11) |
InChIキー |
MYORGSWHEDJWOX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CNC(=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




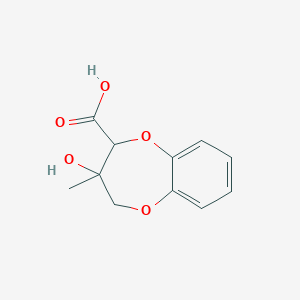
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
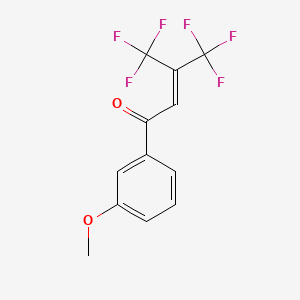

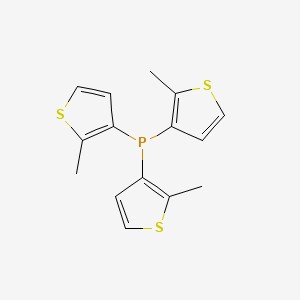
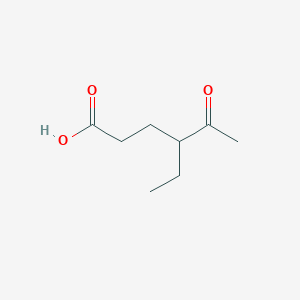
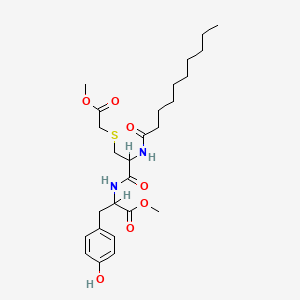

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
